FIIN-2 is a synthetically derived, potent, and irreversible pan-inhibitor of fibroblast growth factor receptors (FGFRs) 1-4 [, , ]. This classification stems from its ability to irreversibly bind to these receptors, effectively blocking their activity. In scientific research, FIIN-2 serves as a valuable tool for investigating the roles of FGFRs in various cellular processes, including proliferation, differentiation, and signaling. It also aids in the development of next-generation anticancer therapies, particularly those targeting FGFR-dependent cancers [, , ].
While specific details of FIIN-2's synthesis are not explicitly described within the provided abstracts, structure-based drug design techniques were employed in its development []. This approach likely involved iterative cycles of chemical synthesis, structural analysis (potentially through techniques like X-ray crystallography), and biological evaluation to optimize the molecule's properties for potent and selective FGFR inhibition.
FIIN-2 possesses a molecular structure characterized by a pyrimido[4,5-d]pyrimidine core, decorated with specific substituents contributing to its biological activity [, ]. Key structural features include a reactive acrylamide group and a flexible linker region, which allows the molecule to adopt a DFG-out binding conformation within the ATP-binding pocket of FGFRs [, , , ]. This conformation, along with the internal flexibility of FIIN-2, enables it to bypass steric clashes with common gatekeeper mutations, a significant advantage over other inhibitors [, ].
The primary chemical reaction associated with FIIN-2 is the formation of a covalent bond with a cysteine residue located within the glycine-rich loop of FGFR kinases []. This covalent modification leads to the irreversible inhibition of FGFR activity. The acrylamide group within FIIN-2's structure is likely responsible for this covalent interaction, acting as a Michael acceptor towards the nucleophilic cysteine thiol.
FIIN-2 exerts its inhibitory action through a unique DFG-out binding mode despite being classified as a type-1 inhibitor []. This binding mode is facilitated by the covalent bond formation between its acrylamide group and a cysteine residue within the glycine-rich loop of FGFRs [, ]. This covalent interaction locks the kinase in an inactive conformation, effectively inhibiting downstream signaling pathways regulated by FGFRs [, ]. This mechanism allows FIIN-2 to overcome resistance mechanisms often associated with gatekeeper mutations, which commonly affect other FGFR inhibitors [, , ].
Investigating FGFR-Dependent Cancer Cell Proliferation: FIIN-2 has been used to study the role of FGFR signaling in the proliferation of various cancer cell lines, including lung adenocarcinoma [, ]. Its ability to inhibit the growth of cells harboring gatekeeper mutations makes it particularly valuable in this context [].
Exploring Mechanisms of Resistance to FGFR Inhibitors: By comparing its activity against wild-type and mutant FGFRs, researchers can gain insights into the mechanisms by which cancer cells develop resistance to FGFR-targeted therapies []. This knowledge is crucial for developing more effective next-generation inhibitors.
Studying Tooth Development: FIIN-2 has been used in cell-based assays to study the role of FGFR signaling in the spontaneous calcium responses of rat dental epithelial cells, offering insights into the molecular mechanisms governing tooth development [].
Investigating Meniscus Healing: In preclinical studies, FIIN-2 has been employed to understand the role of FGFR signaling in meniscus injury healing, providing potential therapeutic targets for this common orthopedic condition [].
Structural Biology Studies: Crystal structures of FIIN-2 in complex with various FGFR proteins (both wild-type and mutant) have been solved [, , , ]. These structures provide detailed information about the binding mode of FIIN-2 and the structural basis for its potency and selectivity. This knowledge can guide the design of even more effective FGFR inhibitors.
Development of Next-Generation FGFR Inhibitors: The unique DFG-out binding mode and the ability to overcome gatekeeper mutations make FIIN-2 a promising lead compound for developing next-generation FGFR inhibitors with improved efficacy and resistance profiles [, ].
Exploration of FIIN-2’s Activity Against Other Kinases: Given its ability to target cysteine residues for covalent modification, it would be interesting to investigate FIIN-2’s potential inhibitory activity against other kinases that rely on similar cysteine residues for their function [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7